Ethyl 5,5-dimethyl-4-oxohex-2-ynoate
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Overview
Description
Ethyl 5,5-dimethyl-4-oxohex-2-ynoate is an organic compound with the molecular formula C10H14O3. It is known for its unique structure, which includes an ester functional group and a triple bond. This compound is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 5,5-dimethyl-4-oxohex-2-ynoate can be synthesized through several methods. One common route involves the reaction of ethyl propiolate with 5,5-dimethyl-1,3-cyclohexanedione under basic conditions. The reaction typically requires a base such as sodium hydride or potassium tert-butoxide and is carried out in an aprotic solvent like tetrahydrofuran (THF) at low temperatures .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions
Ethyl 5,5-dimethyl-4-oxohex-2-ynoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the triple bond to a double or single bond, yielding alkenes or alkanes.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Reagents such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) are used in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alkenes or alkanes.
Substitution: Various substituted esters or alcohols.
Scientific Research Applications
Ethyl 5,5-dimethyl-4-oxohex-2-ynoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 5,5-dimethyl-4-oxohex-2-ynoate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release active intermediates, which can then participate in further reactions. The triple bond in the compound allows for unique reactivity, enabling it to form covalent bonds with nucleophiles and electrophiles .
Comparison with Similar Compounds
Similar Compounds
Ethyl 5,5-dimethyl-4-oxohex-2-enoate: Similar structure but with a double bond instead of a triple bond.
Methyl 5,5-dimethyl-4-oxohex-2-ynoate: Similar structure but with a methyl ester group instead of an ethyl ester group.
Ethyl 5,5-dimethyl-4-oxopent-2-ynoate: Similar structure but with a shorter carbon chain.
Uniqueness
This compound is unique due to its combination of an ester group and a triple bond, which provides distinct reactivity and versatility in chemical synthesis. Its ability to participate in a wide range of reactions makes it valuable in various fields of research and industry .
Properties
CAS No. |
923286-32-2 |
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Molecular Formula |
C10H14O3 |
Molecular Weight |
182.22 g/mol |
IUPAC Name |
ethyl 5,5-dimethyl-4-oxohex-2-ynoate |
InChI |
InChI=1S/C10H14O3/c1-5-13-9(12)7-6-8(11)10(2,3)4/h5H2,1-4H3 |
InChI Key |
RWYFALBMRHCXSA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C#CC(=O)C(C)(C)C |
Origin of Product |
United States |
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